Dansylhydrazide Trivaline (DHTV): A Mechanistic Guide to Peptide-Induced Nucleic Acid Condensation
Dansylhydrazide Trivaline (DHTV): A Mechanistic Guide to Peptide-Induced Nucleic Acid Condensation
Executive Summary
Dansylhydrazide trivaline (DHTV, CAS#: 76080-91-6)[1] is a synthetic oligopeptide derivative engineered to probe the structural dynamics of peptide-nucleic acid interactions. Comprising a hydrophobic trivaline core (L-Val-L-Val-L-Val) conjugated to a fluorescent dansylhydrazide moiety, DHTV serves as a powerful model for understanding DNA condensation, viral genome packaging, and the formation of supramolecular nucleoprotein complexes[2]. This whitepaper provides an in-depth technical analysis of DHTV's binding mechanisms, its morphological effects on diverse nucleic acids, and validated protocols for its experimental application.
Chemical Profile and Mechanistic Basis
Structural Rationale
The design of DHTV is highly intentional, combining structural rigidity with analytical traceability:
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The Trivaline Core: Valine is a branched-chain amino acid with a high propensity for β -sheet formation. In aqueous solution, the trivaline segments of DHTV self-associate via peptide-peptide interactions to form rigid β -dimers and extended β -sheet scaffolds[3].
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The Dansylhydrazide Tag: The dansyl group acts as an environmentally sensitive fluorophore. Upon binding to nucleic acids or self-associating, its fluorescence emission undergoes a measurable shift, enabling precise fluorimetric titration and the generation of binding isotherms[4].
The Mechanism of Cooperative Condensation
DHTV does not bind to DNA as a simple monomer. Instead, the interaction is highly cooperative. The causality of this binding follows a distinct thermodynamic pathway:
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Pre-organization: DHTV monomers form β -dimers in solution[3].
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Nucleation: These dimers bind to the nucleic acid backbone. The interaction is stabilized by a combination of sequence-independent contacts, hydrogen bonding, and hydrophobic interactions[5].
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Propagation and Rigidification: The binding of initial DHTV molecules facilitates the recruitment of subsequent molecules, forming a continuous peptide scaffold along the nucleic acid. This significantly increases the rigidity of the complex compared to free DNA[5].
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Collapse (Condensation): To minimize the solvent-exposed hydrophobic surface area of the peptide scaffold, the rigidified nucleoprotein complex collapses into highly ordered, compact structures (e.g., toroids or rings)[2].
Pathway of DHTV-induced nucleic acid condensation via beta-sheet dimerization and cooperative binding.
Morphological Outcomes Across Nucleic Acid Targets
The structural outcome of DHTV binding is highly dependent on the topology and length of the target nucleic acid.
Circular Plasmid DNA (e.g., pBR322)
When interacting with relaxed or supercoiled circular DNA, DHTV induces both intramolecular and intermolecular condensation[2][6]. At specific peptide/DNA (P/D) ratios, the DNA filaments fold into perfect torus-shaped particles or "triple rings"[2][6]. These structures are stabilized by the peptide-peptide contacts of the bound DHTV, mimicking the high-density DNA packaging seen in viral capsids[2].
Transfer RNA (tRNA)
Unlike long genomic DNA, tRNA molecules are short and highly structured. Fluorimetric titration reveals that DHTV saturates the tRNA molecules, which then associate with one another to form concatemers[4]. Under electron microscopy, these tRNA-DHTV complexes appear as flexible rods, measuring 6-7 nm in thickness and extending up to several micrometers in length[4].
Trinucleotides
Remarkably, DHTV can organize even ultra-short oligonucleotides. When mixed with trinucleotides, DHTV forms an "octameric" structural unit (consisting of peptide β -dimers and adsorbed trinucleotides)[3]. These units combine via stacking interactions to form extended, regular aggregates up to several thousand angstroms in length[3].
Summary of Quantitative & Morphological Data
| Target Nucleic Acid | DHTV Complex Morphology | Dimensions / Characteristics | Primary Driving Force |
| Circular DNA (pBR322) | Torus-shaped particles, Triple rings[2][6] | Fibers ~120 Å thick[6] | Intramolecular & Intermolecular condensation[2] |
| tRNA | Concatemers (Flexible rods)[4] | 6-7 nm thick, up to μ m long[4] | Intermolecular association of saturated tRNA[4] |
| Trinucleotides | Extended regular aggregates[3] | Up to ~1000 Å in length[3] | Hoogsteen H-bonds & Stacking interactions[3] |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the analysis of DHTV-nucleic acid interactions must couple a thermodynamic assay (fluorometry) with a structural assay (electron microscopy). This dual-pronged approach ensures that the macroscopic structural changes observed visually correlate directly with the microscopic binding events quantified spectroscopically.
Standardized analytical workflow for characterizing DHTV-nucleic acid interactions and morphology.
Protocol 3.1: Preparation and Fluorimetric Titration of DHTV Complexes
Purpose: To determine the binding affinity and cooperativity of DHTV to the target nucleic acid[4].
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Buffer Preparation: Prepare a low-salt buffer (e.g., 1 mM cacodylate buffer, pH 6.8)[7]. Causality: Low ionic strength minimizes electrostatic shielding, allowing the peptide's intrinsic binding affinity to drive the interaction without interference from competing cations[5].
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Stock Solutions: Prepare a stock solution of DHTV in a miscible solvent (e.g., methanol) and dilute into the working buffer to a known concentration (e.g., 1.4×10−5 M)[7]. Prepare the nucleic acid stock (e.g., tRNA or plasmid DNA) in the same buffer.
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Titration: Place a fixed concentration of nucleic acid in a quartz cuvette. Incrementally add the DHTV stock solution.
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Measurement: Excite the sample at the dansyl absorption maximum and record the emission spectrum.
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Validation: Plot the relative fluorescence intensity against the Peptide/DNA (P/D) ratio. A non-linear, sigmoidal curve indicates cooperative binding, validating the formation of the β -sheet peptide scaffold[4][5].
Protocol 3.2: Electron Microscopy (EM) Imaging of Condensed Particles
Purpose: To visually confirm the morphology of the condensed nucleoprotein complexes[2][6].
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Complex Assembly: Mix DHTV and nucleic acid at specific P/D ratios corresponding to the pre-saturation, saturation, and post-saturation points identified in Protocol 3.1. Incubate at room temperature for 2 to 72 hours to allow structural equilibration[7].
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Grid Preparation: Apply a 5 μ L drop of the complex solution onto a carbon-coated copper grid. Allow it to adsorb for 1-2 minutes.
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Washing and Staining: Wick away excess liquid with filter paper. Wash the grid with a drop of distilled water, then immediately apply a drop of 2% uranyl acetate for negative staining[4]. Causality: Uranyl acetate provides high electron density around the biological molecules, enhancing contrast to resolve the 6-7 nm concatemers or 120 Å thick fibers[4][6].
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Rotary Shadowing (Optional): For 3D topological resolution of torus-shaped particles, perform rotary shadowing with platinum/palladium at a low angle[6].
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Imaging: Examine under a Transmission Electron Microscope (TEM) at 80-100 kV.
Conclusion
Dansylhydrazide trivaline represents a masterclass in rational peptide design. By coupling the structural predictability of a trivaline β -sheet with the analytical utility of a dansyl fluorophore, DHTV has unlocked critical insights into the thermodynamics and morphology of nucleic acid condensation[2][3][4]. Whether forming toroids from plasmids or concatemers from tRNA, DHTV remains an indispensable tool for molecular biologists studying the physical limits of DNA packaging.
References
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Vengerov, Y. Y., Semenov, T. E., Streltsov, S. A., Makarov, V. L., Khorlin, A. A., & Gursky, G. V. (1985). Torus-shaped particles formed due to intermolecular condensation of circular DNA upon interaction with synthetic tripeptide. FEBS Letters, 180(1), 81-84. URL: [Link]
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Streltsov, S. A., Martinkina, L. P., & Vengerov, Y. Y. (1999). Concatemerization of tRNA molecules in the presence of trivaline derivative. FEBS Letters, 444(2-3), 231-234. URL: [Link]
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Makarov, V. L., Streltsov, S. A., Vengerov, Y. Y., Khorlin, A. A., & Gursky, G. V. (1983). Structure of complexes between DNA and the oligopeptide trivaline dansylhydrazide. Molekulyarnaya Biologiya (Moscow), 17(5), 1089-1102. URL: [Link]
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Strel'tsov, S. A., Lysov, Y. P., Semenov, T. E., Vengerov, Y. Y., Khorlin, A. A., Zhuze, A. L., & Gursky, G. V. (1991). Trivaline molecular complexes with trinucleotides form in solution the extended, about 1000 A in length structures. Molekulyarnaya Biologiya (Moscow), 25(4), 1040-1060. URL: [Link]
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- 1. dansylhydrazide trivaline CAS#: 76080-91-6 [chemicalbook.com]
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- 3. Trivaline molecular complexes with trinucleotides form in solution the extended, about 1000 A in length structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concatemerization of tRNA molecules in the presence of trivaline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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